molecular formula C8H5FN2 B071482 8-Fluoroquinazoline CAS No. 195248-86-3

8-Fluoroquinazoline

Cat. No.: B071482
CAS No.: 195248-86-3
M. Wt: 148.14 g/mol
InChI Key: FSWOSHZISJOLKF-UHFFFAOYSA-N
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Description

8-Fluoroquinazoline is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

8-Fluoroquinazoline has been found to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on Aurora A kinase . The nature of these interactions involves binding to the active sites of the enzymes, thereby affecting their function .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function. Specifically, it has been found to induce apoptosis in certain cell lines . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazoline typically involves the cyclocondensation of fluorinated derivatives of anthranilic acid. One common method includes the reaction of 2-fluoroaniline with formamide under acidic conditions to form the quinazoline ring. Another approach involves the use of 2-fluorobenzonitrile, which undergoes cyclization with formamide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of advanced catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroquinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 8-Fluoroquinazoline: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 8th position enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWOSHZISJOLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617196
Record name 8-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195248-86-3
Record name 8-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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